molecular formula C17H22N2O3 B8214276 tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate

tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate

Cat. No.: B8214276
M. Wt: 302.37 g/mol
InChI Key: PEWWUMNADUOLSI-UHFFFAOYSA-N
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Description

tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further linked to an ethynyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-bromopropyl)carbamate
  • tert-Butyl 2-(substituted benzamido)phenylcarbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl (3-(3-ethynylbenzamido)propyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[3-[(3-ethynylbenzoyl)amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-5-13-8-6-9-14(12-13)15(20)18-10-7-11-19-16(21)22-17(2,3)4/h1,6,8-9,12H,7,10-11H2,2-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWWUMNADUOLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=CC(=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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